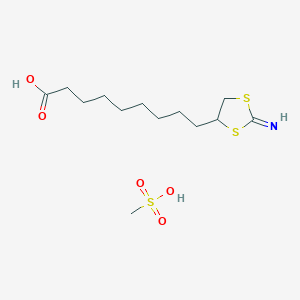
9-(2-Imino-1,3-dithiolan-4-yl)nonanoic acid;methanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-Imino-1,3-dithiolan-4-yl)nonanoic acid;methanesulfonic acid is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a dithiolane ring, which is known for its stability and reactivity, making it a valuable component in synthetic chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Imino-1,3-dithiolan-4-yl)nonanoic acid typically involves the reaction of cyanoacetamides with carbon disulfide and sodium ethoxide to form ketene dithioacetals . This intermediate is then further reacted under specific conditions to yield the target compound. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst selection, plays a crucial role in maximizing yield and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
9-(2-Imino-1,3-dithiolan-4-yl)nonanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or alcohols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Applications De Recherche Scientifique
9-(2-Imino-1,3-dithiolan-4-yl)nonanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress.
Industry: Utilized in the production of polymers and advanced materials due to its reactive dithiolane ring.
Mécanisme D'action
The mechanism of action of 9-(2-Imino-1,3-dithiolan-4-yl)nonanoic acid involves its interaction with molecular targets such as enzymes and proteins. The dithiolane ring can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying cellular processes and developing therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithiolane: Shares the dithiolane ring but differs in the side chain structure.
1,3-Dithiane: Similar in structure but with a different ring size and functional groups.
Thioacetic Acid: Contains a thiol group but lacks the dithiolane ring.
Uniqueness
9-(2-Imino-1,3-dithiolan-4-yl)nonanoic acid is unique due to its specific combination of the dithiolane ring and the nonanoic acid side chain. This structure imparts distinct reactivity and stability, making it suitable for specialized applications in synthetic chemistry and industrial processes .
Propriétés
Numéro CAS |
61522-07-4 |
|---|---|
Formule moléculaire |
C13H25NO5S3 |
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
9-(2-imino-1,3-dithiolan-4-yl)nonanoic acid;methanesulfonic acid |
InChI |
InChI=1S/C12H21NO2S2.CH4O3S/c13-12-16-9-10(17-12)7-5-3-1-2-4-6-8-11(14)15;1-5(2,3)4/h10,13H,1-9H2,(H,14,15);1H3,(H,2,3,4) |
Clé InChI |
XSGFGUZMRPGHLX-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)O.C1C(SC(=N)S1)CCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


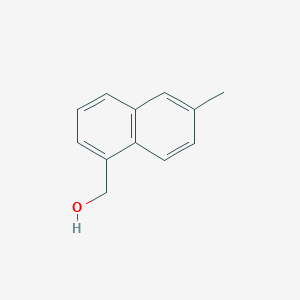
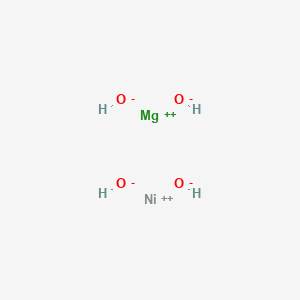
![10,10-Diethoxy-4-[(oxiran-2-yl)methoxy]-2,6,11-trioxa-10-silatridecane](/img/structure/B14584171.png)
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}formamide](/img/structure/B14584176.png)

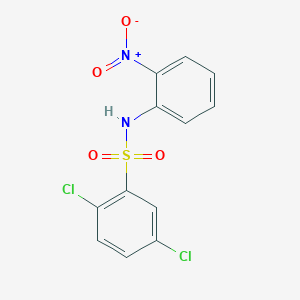
![2-Azoniaspiro[4.5]decane, 2-methyl-2-(4-methylphenyl)-, iodide](/img/structure/B14584195.png)
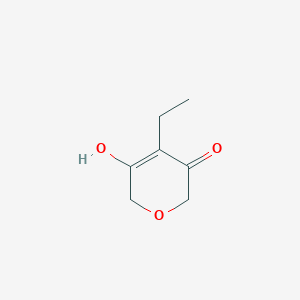
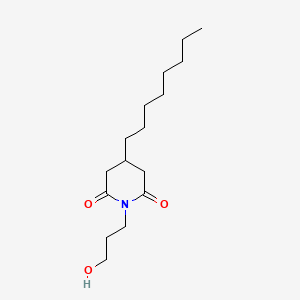


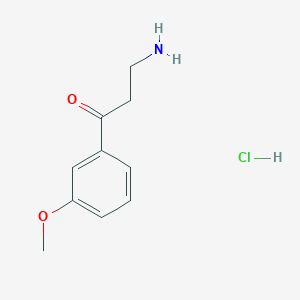
![3-[(Methoxyimino)methyl]benzoic acid](/img/structure/B14584267.png)
![1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14584268.png)
